
(2,2-Dimethylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylbutyl)benzene is an organic compound with the molecular formula C₁₂H₁₈ It is a derivative of benzene, where a (2,2-dimethylbutyl) group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,2-Dimethylbutyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 2,2-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while nitration with nitric acid produces nitro derivatives.
Aplicaciones Científicas De Investigación
(2,2-Dimethylbutyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2,2-Dimethylbutyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the (2,2-dimethylbutyl) group can influence the reactivity of the benzene ring by donating electron density through hyperconjugation and inductive effects. This can affect the rate and regioselectivity of the substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dimethylbutyl)benzene
- (2,2-Dimethylpropyl)benzene
Uniqueness
(2,2-Dimethylbutyl)benzene is unique due to the specific positioning of the dimethylbutyl group, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics.
Propiedades
Número CAS |
28080-86-6 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
2,2-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-4-12(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clave InChI |
IQUZXHOQPNGXTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



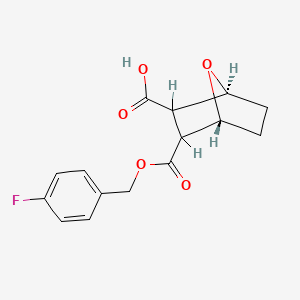



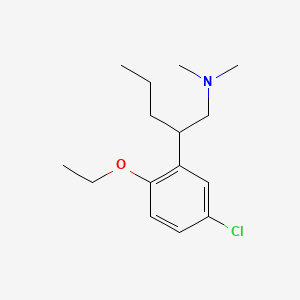

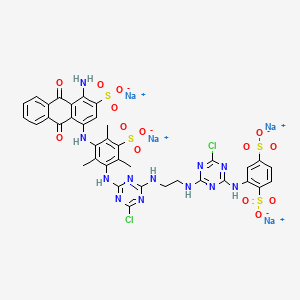
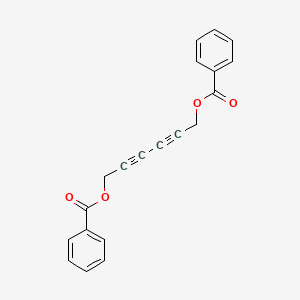
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
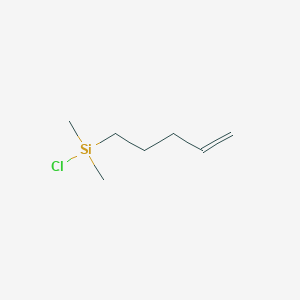


![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
